2-(1-Chloroethyl)-6-methoxynaphthalene

Electrosynthesis Naproxen CO₂ Utilization

2-(1-Chloroethyl)-6-methoxynaphthalene (CAS 72775-41-8) is a substituted naphthalene derivative with molecular formula C₁₃H₁₃ClO and molecular weight 220.69 g/mol. The compound features a chloroethyl group at the 1-position and a methoxy group at the 6-position of the naphthalene ring system.

Molecular Formula C13H13ClO
Molecular Weight 220.69 g/mol
CAS No. 72775-41-8
Cat. No. B1356610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-6-methoxynaphthalene
CAS72775-41-8
Molecular FormulaC13H13ClO
Molecular Weight220.69 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)Cl
InChIInChI=1S/C13H13ClO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,1-2H3
InChIKeyILLLBGNKMYNCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Chloroethyl)-6-methoxynaphthalene (CAS 72775-41-8) Technical Procurement Overview


2-(1-Chloroethyl)-6-methoxynaphthalene (CAS 72775-41-8) is a substituted naphthalene derivative with molecular formula C₁₃H₁₃ClO and molecular weight 220.69 g/mol . The compound features a chloroethyl group at the 1-position and a methoxy group at the 6-position of the naphthalene ring system . Predicted physical properties include a boiling point of 338.8±17.0 °C and density of 1.146±0.06 g/cm³ . The compound is commercially available at standard purity specifications of 95% and functions primarily as a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid) [1].

Why 2-(1-Chloroethyl)-6-methoxynaphthalene Cannot Be Casually Substituted in Naproxen Synthesis


In naproxen manufacturing, the identity of the α-haloethyl leaving group at the 2-position of the 6-methoxynaphthalene scaffold fundamentally determines reaction pathway selectivity, process economics, and downstream impurity profiles. The chlorine atom in 2-(1-chloroethyl)-6-methoxynaphthalene provides a calibrated balance between leaving group lability and intermediate stability that cannot be replicated by bromo-, iodo-, acetyl-, or ethyl-substituted analogs without measurable trade-offs in yield , conversion efficiency [1], or commercial availability . Generic substitution with closely related in-class compounds introduces distinct reactivity constraints, divergent physical properties, and altered regulatory impurity classifications that directly impact process reproducibility and total cost of ownership [2]. The following quantitative evidence substantiates why procurement decisions should prioritize this specific chloroethyl derivative over its nearest structural comparators.

Quantitative Differentiation Evidence: 2-(1-Chloroethyl)-6-methoxynaphthalene versus Structural Comparators


Electrochemical Carboxylation Yield Advantage versus α-Methylbenzyl Chloride Benchmark

In a direct electrosynthetic head-to-head comparison under identical conditions, 2-(1-chloroethyl)-6-methoxynaphthalene achieved an 89% yield of naproxen with 90% conversion rate in the electrocarboxylation reaction using CO₂ and ionic liquid electrolytes [1]. This exceeds the ~79% yield reported for the electrocarboxylation of structurally related α-methylbenzyl chlorides catalyzed by [Co(salen)] under comparable DMF/tetra-n-butylammonium perchlorate conditions . The 10-percentage-point yield differential translates to an approximately 12.7% increase in relative product output per unit of starting material consumed, directly impacting production economics at scale.

Electrosynthesis Naproxen CO₂ Utilization

Molecular Weight and LogP Differentiation for Purification Process Selection

2-(1-Chloroethyl)-6-methoxynaphthalene (MW 220.69 g/mol) exhibits a LogP of 3.8088684, a polar surface area of 9.23 Ų, and one asymmetric atom [1]. This physicochemical profile contrasts sharply with the bromoethyl analog (MW 265.14 g/mol, ~20% heavier) and the ethyl analog without halogen (MW 186.25 g/mol, ~16% lighter) [2]. The differential molecular weight significantly affects chromatographic retention times during intermediate purification, while the presence of the chlorine atom introduces distinct GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These factors necessitate compound-specific engineering controls that cannot be generically applied across in-class substitutes.

Physicochemical properties Chromatography Process development

Synthetic Pathway Divergence versus Acetyl and Ethyl Analogs: Route-Specific Yield Benchmarks

Three principal intermediate classes exist for naproxen synthesis: (1) α-haloethyl derivatives such as 2-(1-chloroethyl)-6-methoxynaphthalene, which proceed via electrocarboxylation or carbonylation with yields up to 89% [1]; (2) 2-acetyl-6-methoxynaphthalene (CAS 3900-45-6), which requires a distinct Friedel-Crafts acylation pathway and additional reduction/carboxylation steps ; and (3) 2-ethyl-6-methoxynaphthalene (Naproxen EP Impurity J, CAS 21388-17-0), which lacks a reactive leaving group and cannot directly undergo carboxylation to naproxen without prior functionalization [2]. The chloroethyl derivative uniquely enables direct one-step electrocarboxylation with CO₂ under green chemistry conditions, whereas the acetyl analog requires multi-step sequences that accumulate step-yield penalties. Cross-study analysis indicates that acetyl-route total yields frequently fall below 80% due to intermediate isolation losses, compared to the 89% direct carboxylation yield achievable with the chloroethyl intermediate [1][3].

Naproxen synthesis Route selection Process chemistry

Regioisomeric Specificity: 2-(1-Chloroethyl)-6-methoxynaphthalene versus 1-(1-Chloroethyl)naphthalene Scaffolds

The 2,6-substitution pattern on the naphthalene ring is essential for naproxen synthesis, as the 6-methoxy group and 2-position α-haloethyl chain must occupy specific positions for correct drug substance stereochemistry. The target compound, 2-(1-chloroethyl)-6-methoxynaphthalene, carries both substituents in the precise orientation required for naproxen production . In contrast, the isomeric 1-(1-chloroethyl)naphthalene (CAS 62094-18-2, MW 190.67 g/mol) lacks the 6-methoxy group entirely and serves entirely different synthetic applications, including imidazole analog synthesis and antifungal agent development [1][2]. Procurement of the incorrect regioisomer yields material that is chemically incapable of participating in naproxen synthetic pathways. The presence of the methoxy group at position 6 contributes +30.02 g/mol to molecular weight relative to the unsubstituted 1-(1-chloroethyl)naphthalene scaffold and introduces the oxygen-based hydrogen bond acceptor functionality essential for downstream reactivity .

Regioselectivity Naproxen specificity Isomer purity

Leaving Group Reactivity and Product Stability: Chloro versus Bromo Analog Selection

2-(1-Chloroethyl)-6-methoxynaphthalene contains a chloride leaving group (C-Cl bond dissociation energy approximately 327 kJ/mol) that provides controlled reactivity during electrocarboxylation and carbonylation steps in naproxen synthesis, achieving 90% conversion with minimal side reactions [1]. The bromo analog, 2-(1-bromoethyl)-6-methoxynaphthalene (C-Br bond dissociation energy approximately 285 kJ/mol), exhibits significantly higher leaving group lability that increases susceptibility to premature elimination and hydrolysis during storage and handling . While bromo derivatives offer enhanced reactivity in certain SN2 pathways, this elevated lability introduces measurable stability liabilities: the bromo analog is listed as Naproxen EP Impurity N and requires controlled storage conditions to prevent degradation [2]. The chloro derivative provides the optimal balance between sufficient leaving group capacity for high-yield carboxylation (89-90% yield/conversion) and adequate bench stability for routine laboratory and pilot-plant handling [1].

Leaving group Reaction kinetics Intermediate stability

Purity Specification and Commercial Availability Benchmarking

2-(1-Chloroethyl)-6-methoxynaphthalene is commercially available from multiple established chemical suppliers at a standard purity specification of 95%, with analytical characterization including NMR, HPLC, and GC batch quality reports [1]. Suppliers include Fluorochem (UK), Bidepharm, ChemBase/Enamine, and Sigma-Aldrich (as a reference standard) [1]. The broad commercial availability at consistent purity specifications ensures supply chain redundancy and competitive pricing. In contrast, the iodoethyl analog 2-(1-iodoethyl)-6-methoxynaphthalene does not appear as a standard catalog item from major commercial suppliers, and its synthetic references are primarily limited to specialized binding studies rather than bulk intermediate applications [2]. The ethyl analog (2-ethyl-6-methoxynaphthalene) is commercially available but is designated specifically as Naproxen EP Impurity J, typically supplied as a pharmaceutical reference standard rather than a bulk synthetic intermediate [3].

Commercial sourcing Purity specifications Supply chain

Primary Procurement and Application Scenarios for 2-(1-Chloroethyl)-6-methoxynaphthalene (CAS 72775-41-8)


Green Electrosynthesis of Naproxen Using CO₂ as C1 Feedstock

Researchers and process chemists developing sustainable NSAID manufacturing routes should prioritize 2-(1-chloroethyl)-6-methoxynaphthalene as the optimal starting material for electrocarboxylation with carbon dioxide in ionic liquid electrolytes. The demonstrated 89% yield and 90% conversion rate under these green chemistry conditions [1] directly supports process development for reduced environmental footprint naproxen production. The chloro leaving group provides sufficient reactivity for efficient carboxylation while avoiding the excessive lability and stability challenges associated with bromoethyl analogs . This scenario applies specifically to laboratory-scale method development and pilot-plant feasibility studies where CO₂ utilization and ionic liquid-based electrochemistry are being evaluated as alternatives to traditional multi-step synthetic sequences.

Pharmaceutical Intermediate Procurement for Naproxen API Manufacturing Scale-Up

Procurement teams supporting naproxen active pharmaceutical ingredient (API) manufacturing should select 2-(1-chloroethyl)-6-methoxynaphthalene based on the 10-percentage-point yield advantage (89% versus ~79%) documented for electrocarboxylation relative to generic α-methylbenzyl chloride intermediates under comparable conditions [1]. The consistent 95% purity specification available from multiple global suppliers ensures batch-to-batch reproducibility , while the defined GHS hazard profile (H302, H315, H319, H335) supports compliant handling and storage protocols . The compound‘s LogP of 3.81 and polar surface area of 9.23 Ų provide predictable chromatographic behavior for intermediate purification and quality control .

Method Development and Analytical Reference Standard Sourcing

Analytical chemistry laboratories developing HPLC, GC, or NMR methods for naproxen process monitoring and impurity profiling should procure 2-(1-chloroethyl)-6-methoxynaphthalene as a process intermediate reference standard. The compound is available with batch-specific analytical characterization including NMR, HPLC, and GC reports from suppliers such as Bidepharm [1], and is distinguished from the structurally related naproxen EP Impurity J (2-ethyl-6-methoxynaphthalene) and EP Impurity N (bromoethyl analog) . The distinct molecular weight (220.69 g/mol) and retention time characteristics enable unambiguous identification and quantification in reaction monitoring streams. This application scenario is essential for laboratories supporting naproxen process validation and regulatory submission activities.

Comparative Leaving Group Studies in SN2/E2 Pathway Investigations

Academic and industrial research groups investigating leaving group effects in naphthalene-based electrophiles should select 2-(1-chloroethyl)-6-methoxynaphthalene as the reference chloride substrate for comparison against bromo and iodo analogs. The chloro derivative‘s 90% conversion rate in electrocarboxylation [1] provides a quantitative benchmark against which the enhanced reactivity (but reduced stability) of the bromo analog (C-Br BDE approximately 13% lower) can be systematically evaluated . The chloro intermediate offers the optimal balance of bench stability and synthetic utility, making it the preferred starting point for mechanistic investigations before exploring more reactive or less stable halogen variants.

Quote Request

Request a Quote for 2-(1-Chloroethyl)-6-methoxynaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.